

Spectroscopic Profile of 2-Pyridinecarboxamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyridinecarboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Pyridinecarboxamide** (also known as picolinamide), a key chemical intermediate and structural motif in numerous pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for researchers in chemical synthesis, drug discovery, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **2-Pyridinecarboxamide** provide detailed information about its proton and carbon environments.

^1H NMR Spectral Data

The proton NMR spectrum of **2-Pyridinecarboxamide** exhibits distinct signals corresponding to the protons on the pyridine ring and the amide group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxamide group.

Table 1: ^1H NMR Chemical Shifts for **2-Pyridinecarboxamide**

Proton Assignment	Chemical Shift (δ) in ppm (Solvent: CDCl_3)	Chemical Shift (δ) in ppm (Solvent: DMSO-d_6)
H6	8.58	8.89
H3	8.21	8.22
Amide-H (broad)	7.90	8.10
H4	7.86	7.81
H5	7.45	8.43
Amide-H (broad)	6.70	8.50

Data sourced from ChemicalBook.[\[1\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ^{13}C NMR Chemical Shifts for **2-Pyridinecarboxamide**

Carbon Assignment	Chemical Shift (δ) in ppm (Solvent: DMSO-d_6)
C=O	167.9
C2	151.8
C6	148.5
C4	137.5
C5	126.2
C3	121.5

Data sourced from ChemicalBook.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Pyridinecarboxamide** shows characteristic absorption bands for the amide and pyridine functionalities.

Table 3: Key IR Absorption Bands for **2-Pyridinecarboxamide**

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
N-H (Amide)	Stretching	3400 - 3100 (broad)
C-H (Aromatic)	Stretching	3100 - 3000
C=O (Amide I)	Stretching	~1670
N-H (Amide II)	Bending	~1580
C=C, C=N (Aromatic)	Stretching	1600 - 1400

Data interpretation based on typical IR absorption ranges for amides and aromatic compounds.
[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **2-Pyridinecarboxamide**, the absorption bands are attributed to $\pi \rightarrow \pi^*$ transitions in the pyridine ring and $n \rightarrow \pi^*$ transitions of the carbonyl group.

Table 4: UV-Vis Absorption Maxima (λ_{max}) for **2-Pyridinecarboxamide**

Electronic Transition	λ_{max} (nm)	Solvent
$\pi \rightarrow \pi^*$ (Pyridine ring)	~224	Not specified
$n \rightarrow \pi^*$ (Carbonyl group)	~274	Not specified

Data for a related pyridine carboxamide derivative suggests these absorption regions.[5] The actual spectrum for **2-Pyridinecarboxamide** is available on SpectraBase.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of purified **2-Pyridinecarboxamide** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.[\[5\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or 500 MHz).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of dry **2-Pyridinecarboxamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample holder.
- Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm^{-1} . The instrument software will automatically ratio the sample spectrum against the background

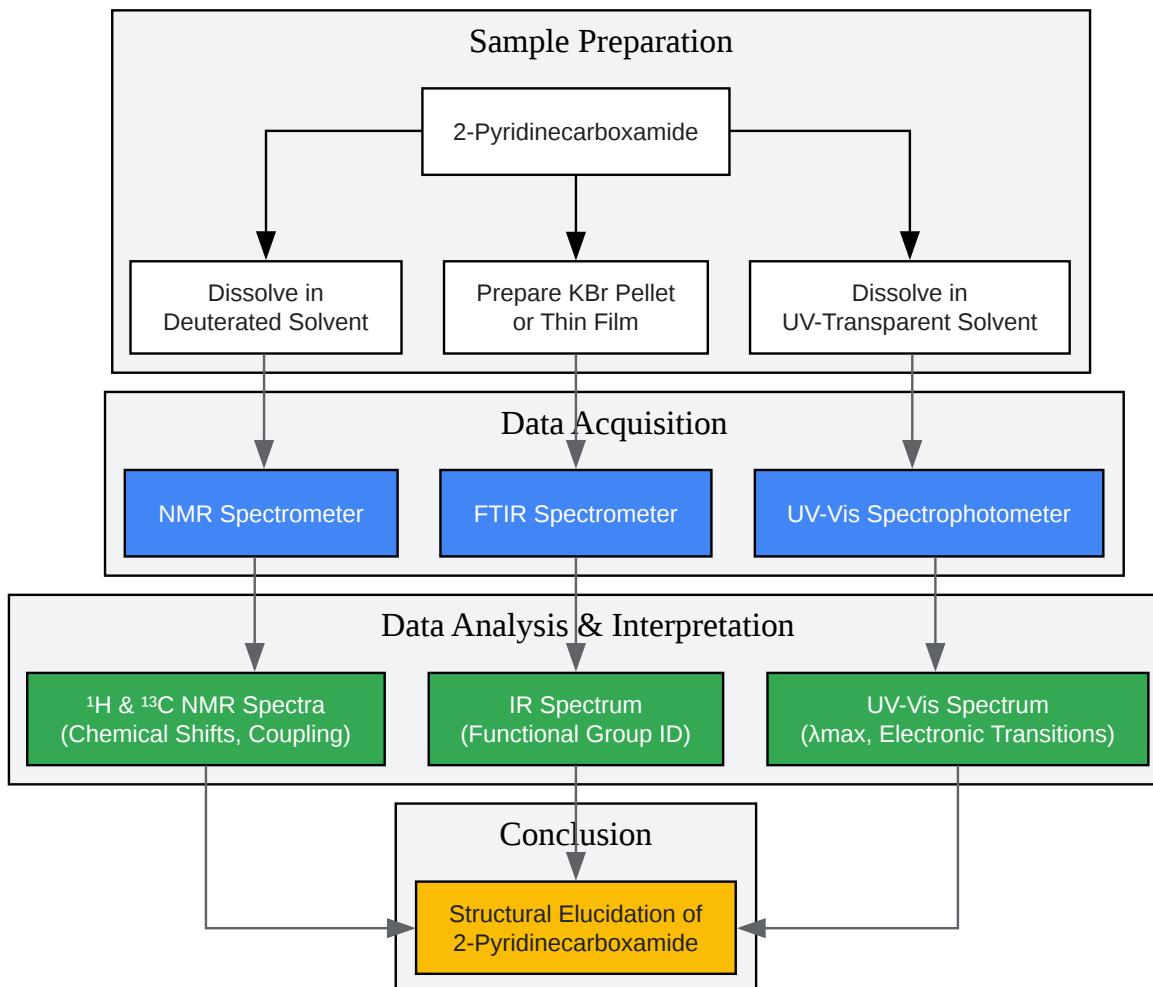
spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a dilute solution of **2-Pyridinecarboxamide** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Blank Preparation: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
- Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
- Sample Measurement: Replace the blank cuvette with a quartz cuvette containing the sample solution.
- Data Acquisition: Scan the absorbance of the sample solution over the same wavelength range. The resulting spectrum will show the absorbance maxima (λ_{max}) of **2-Pyridinecarboxamide**.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-Pyridinecarboxamide**.

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Caption: General workflow for the spectroscopic characterization of **2-Pyridinecarboxamide**.

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